molecular formula C15H11BrN2 B3241935 2-(2-Bromophenyl)-6-methylquinazoline CAS No. 149323-84-2

2-(2-Bromophenyl)-6-methylquinazoline

Cat. No.: B3241935
CAS No.: 149323-84-2
M. Wt: 299.16 g/mol
InChI Key: WACMXPXMOVHSCE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-methylquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-methylquinazoline typically involves the reaction of 2-bromobenzylamine with 2-cyanobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-methylquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted quinazolines with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are quinazoline N-oxides.

    Reduction Reactions: The major products are dihydroquinazolines.

Scientific Research Applications

2-(2-Bromophenyl)-6-methylquinazoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and anti-inflammatory agents.

    Biological Studies: The compound is used to study the interaction with various biological targets such as enzymes and receptors.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials.

    Chemical Biology: The compound is used as a probe to study cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances the binding affinity of the compound to its targets, while the quinazoline ring provides the structural framework for the interaction. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Methylquinazoline: Lacks the bromophenyl group, affecting its chemical properties and applications.

    2-(2-Chlorophenyl)-6-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

2-(2-Bromophenyl)-6-methylquinazoline is unique due to the presence of both the bromophenyl group and the methyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to undergo substitution reactions, while the methyl group provides additional steric and electronic effects that influence its interaction with biological targets.

Properties

IUPAC Name

2-(2-bromophenyl)-6-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c1-10-6-7-14-11(8-10)9-17-15(18-14)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMXPXMOVHSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276735
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149323-84-2
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149323-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 2-(2-bromophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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